molecular formula C10H13NO B3284353 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one CAS No. 783273-53-0

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one

Cat. No.: B3284353
CAS No.: 783273-53-0
M. Wt: 163.22 g/mol
InChI Key: WEPAWLIZJXFRNZ-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H12O. It is a derivative of phenyl ethanone and contains an amino group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 2,5-dimethylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch reactors. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

  • Reduction: The reduction reaction typically yields the corresponding alcohol derivative.

  • Substitution: Substitution reactions can lead to the formation of various amine derivatives.

Scientific Research Applications

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

  • Medicine: The compound has been studied for its potential therapeutic properties, including its use in drug discovery and development.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one is similar to other phenyl ethanone derivatives, such as 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one and 2-Amino-1-(2,5-dimethylphenyl)ethanol. its unique structural features, such as the presence of the amino group and the specific positioning of the methyl groups on the phenyl ring, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one

  • 2-Amino-1-(2,5-dimethylphenyl)ethanol

  • 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one

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Properties

IUPAC Name

2-amino-1-(2,5-dimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPAWLIZJXFRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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